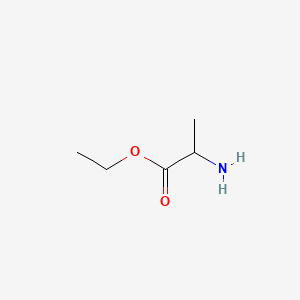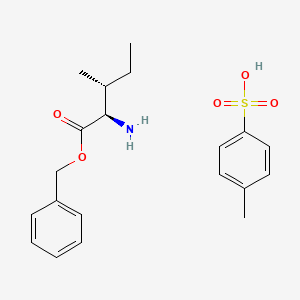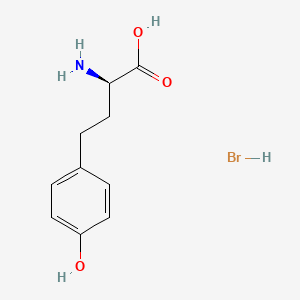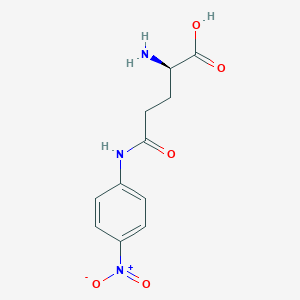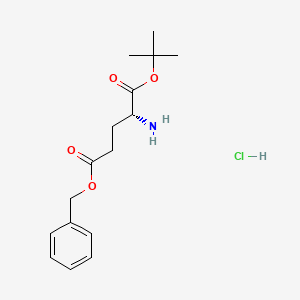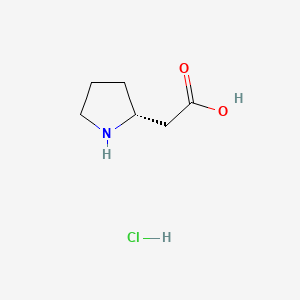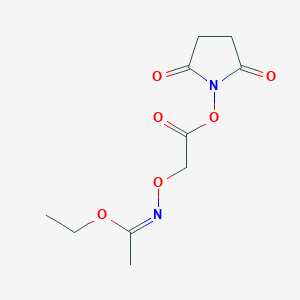
N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” is a chemical compound used in the synthesis of molecular conjugates through chemoselective ligations . It’s part of a strategy to prepare complex macromolecules with diverse functional elements .
Synthesis Analysis
The synthesis of this compound involves the preparation of chemoselectively addressable peptides allowing successive oxime ligations and/or alkyne–azide cycloaddition (“click”) reactions of various biomolecules . This modular synthetic approach can be applied to a broad range of purposes .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using 1H NMR (CDCl3, 300 MHz) with δ = 4.78 (s, 2H), 4.01 (q, 2H, J = 7.2 Hz), 2.84 (s, 4H), 1.98 (s, 3H), 1.28 (t, 3H, J = 7.2 Hz) .Chemical Reactions Analysis
The chemical reactions involving this compound are highly efficient for the preparation of relevant macromolecules such as synthetic vaccines, synthetic proteins, antiviral drugs, or anticancer agents . It benefits from the high reactivity between aminooxy and carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using 1H NMR (CDCl3, 300 MHz) with δ = 4.78 (s, 2H), 4.01 (q, 2H, J = 7.2 Hz), 2.84 (s, 4H), 1.98 (s, 3H), 1.28 (t, 3H, J = 7.2 Hz) .Scientific Research Applications
Biotechnological Routes and Applications
Lactic acid, produced via the fermentation of biomass, serves as a precursor for various chemicals through biotechnological routes, potentially including derivatives like N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester. Such compounds can be used in synthesizing biodegradable polymers, showcasing a move towards green chemistry and sustainable material production (Gao, Ma, & Xu, 2011).
Environmental Impacts and Analytical Methods
Understanding the environmental fate, detection, and potential impacts of chemical compounds, including esters, is crucial. Techniques for analyzing carcinogen metabolites in human urine offer insights into exposure and effects, relevant for assessing environmental and health impacts of diverse chemical exposures (Hecht, 2002). Similarly, advancements in analytical methods for determining antioxidant activity highlight the importance of accurate measurement in evaluating the efficacy of compounds, possibly including esters derived from N-(1-Ethoxyethylidene)-2-aminooxyacetic acid (Munteanu & Apetrei, 2021).
Material Science and Polymer Chemistry
The chemical modification of xylan into ethers and esters with specific properties, as explored in studies on xylan derivatives, demonstrates the potential for creating new materials with tailored characteristics. This research indicates the broader applicability of functionalizing agents, potentially including N-(1-Ethoxyethylidene)-2-aminooxyacetic acid, for the development of novel biopolymers (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Therapeutic Applications and Pharmacokinetics
Investigations into compounds like N-acetylcysteine in psychiatry reveal the multifaceted roles that chemical agents can play in modulating biological pathways, suggesting areas where N-(1-Ethoxyethylidene)-2-aminooxyacetic acid derivatives might find therapeutic applications (Dean, Giorlando, & Berk, 2011). Additionally, the pharmacokinetics of soft steroids like loteprednol etabonate, which undergo specific enzymatic hydrolysis, provide a model for understanding how ester derivatives might be processed in biological systems (Loftsson & Bodor, 1994).
Mechanism of Action
Target of Action
Eei-Aoa-OSu, also known as N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester, is a compound used in peptide synthesis . The primary targets of Eei-Aoa-OSu are the aminooxy groups in peptides . The compound acts as a protecting group, preventing N-overacylation during peptide synthesis .
Mode of Action
Eei-Aoa-OSu interacts with its targets by binding to the aminooxy groups in peptides . This binding prevents N-overacylation, a common issue in peptide synthesis . By acting as a protective group, Eei-Aoa-OSu ensures the correct formation of peptides, contributing to the successful synthesis of these important biological molecules .
Biochemical Pathways
It is known that the compound plays a crucial role in peptide synthesis . Peptides are key components of many biological processes, including signal transduction, immune response, and cell-to-cell communication. Therefore, the successful synthesis of peptides, facilitated by Eei-Aoa-OSu, can have downstream effects on numerous biochemical pathways.
Pharmacokinetics
As a compound used primarily in laboratory settings for peptide synthesis , its bioavailability, metabolism, and excretion within a biological system are not the main focus of research
Result of Action
The primary result of Eei-Aoa-OSu’s action is the successful synthesis of peptides . By preventing N-overacylation, Eei-Aoa-OSu ensures the correct formation of peptides . This contributes to the production of functional peptides, which play vital roles in numerous biological processes.
Action Environment
The action of Eei-Aoa-OSu is influenced by various environmental factors in the laboratory setting, such as temperature, pH, and the presence of other reactants. These factors can affect the efficiency of Eei-Aoa-OSu as a protecting group in peptide synthesis . .
Future Directions
The future directions of “N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” could involve its use in the synthesis of highly sophisticated bioconjugate assemblies . Its use in orthogonal oxime bond formation and copper (I)-mediated alkyne–azide cycloaddition (CuAAC) reactions could be a very convenient method for achieving this .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(Z)-1-ethoxyethylideneamino]oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-3-16-7(2)11-17-6-10(15)18-12-8(13)4-5-9(12)14/h3-6H2,1-2H3/b11-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVFJIBHWMWCHC-XFFZJAGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NOCC(=O)ON1C(=O)CCC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N\OCC(=O)ON1C(=O)CCC1=O)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



